molecular formula C14H17ClO B7869691 (4-Chlorophenyl)(cycloheptyl)methanone

(4-Chlorophenyl)(cycloheptyl)methanone

Cat. No.: B7869691
M. Wt: 236.73 g/mol
InChI Key: GHAUZNRGVDSNRN-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(cycloheptyl)methanone: is a chemical compound characterized by its unique structure, which includes a chlorophenyl group attached to a cycloheptyl ring through a methanone (carbonyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)(cycloheptyl)methanone typically involves the Friedel-Crafts acylation reaction. In this process, 4-chlorobenzene is reacted with cycloheptanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the Lewis acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

(4-Chlorophenyl)(cycloheptyl)methanone: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohols.

  • Substitution: The chlorine atom in the chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 4-Chlorobenzoic acid or 4-Chlorophenyl cycloheptanone.

  • Reduction: 4-Chlorophenyl cycloheptanol.

  • Substitution: 4-Hydroxyphenyl cycloheptanone or 4-Aminophenyl cycloheptanone.

Scientific Research Applications

(4-Chlorophenyl)(cycloheptyl)methanone: has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-Chlorophenyl)(cycloheptyl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

(4-Chlorophenyl)(cycloheptyl)methanone: can be compared with other similar compounds, such as:

  • (4-Chlorophenyl)(cyclopentyl)methanone: Similar structure but with a cyclopentyl ring instead of cycloheptyl.

  • (4-Chlorophenyl)(phenyl)methanone: Contains a phenyl group instead of cycloheptyl.

  • Bis(4-chlorophenyl)methanone: Contains two chlorophenyl groups attached to a central methanone group.

Biological Activity

(4-Chlorophenyl)(cycloheptyl)methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H17ClO
  • Molecular Weight : 250.74 g/mol

The compound features a chlorophenyl group linked to a cycloheptyl ring via a methanone functional group, which influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Its activity is attributed to its ability to interact with various biological targets, leading to the modulation of cellular processes.

The biological effects of this compound are primarily mediated through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism.
  • Membrane Disruption : It can disrupt the integrity of microbial membranes, leading to cell lysis.
  • Receptor Interaction : Potential binding to receptors involved in signaling pathways that regulate immune responses.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:

  • Inhibition Zones : The compound displayed significant inhibition zones against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL, demonstrating its potential as an antimicrobial agent.

Antifungal Activity

In another study, the antifungal properties were evaluated against common fungal pathogens:

  • Fungal Strains Tested : Candida albicans and Aspergillus niger.
  • Results : The compound showed effective antifungal activity with MIC values between 16 to 64 µg/mL.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals differences in biological activity:

Compound NameStructureAntimicrobial ActivityAntifungal Activity
(4-Chlorophenyl)(cyclopentyl)methanoneStructureModerateLow
(4-Chlorophenyl)(phenyl)methanoneStructureHighModerate
This compoundStructureHighHigh

Properties

IUPAC Name

(4-chlorophenyl)-cycloheptylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO/c15-13-9-7-12(8-10-13)14(16)11-5-3-1-2-4-6-11/h7-11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAUZNRGVDSNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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